molecular formula C8H14N2O B12533990 N~2~,N~2~-Diallylglycinamide

N~2~,N~2~-Diallylglycinamide

Cat. No.: B12533990
M. Wt: 154.21 g/mol
InChI Key: ISBMBYOMUXFKHD-UHFFFAOYSA-N
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Description

N~2~,N~2~-Diallylglycinamide is an organic compound with the molecular formula C8H14N2O It is characterized by the presence of two allyl groups attached to the nitrogen atoms of the glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~,N~2~-Diallylglycinamide can be synthesized through the reaction of glycinamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N2,N~2~-Diallylglycinamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Diallylglycinamide undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted glycinamide derivatives.

Scientific Research Applications

N~2~,N~2~-Diallylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N2,N~2~-Diallylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~-Dimethylglycinamide
  • N~2~,N~2~-Diethylglycinamide
  • N~2~,N~2~-Dipropylglycinamide

Uniqueness

N~2~,N~2~-Diallylglycinamide is unique due to the presence of allyl groups, which confer distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic applications and research.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]acetamide

InChI

InChI=1S/C8H14N2O/c1-3-5-10(6-4-2)7-8(9)11/h3-4H,1-2,5-7H2,(H2,9,11)

InChI Key

ISBMBYOMUXFKHD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)N

Origin of Product

United States

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